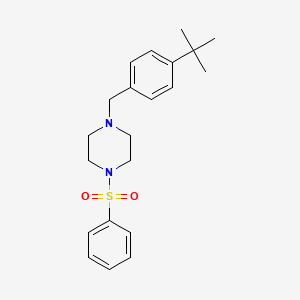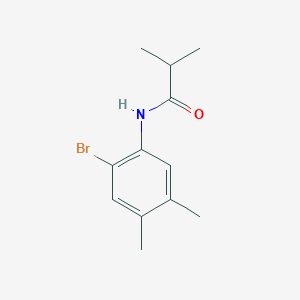![molecular formula C14H14ClNO2S2 B4726245 N-{2-[(4-chlorobenzyl)thio]phenyl}methanesulfonamide](/img/structure/B4726245.png)
N-{2-[(4-chlorobenzyl)thio]phenyl}methanesulfonamide
Overview
Description
N-{2-[(4-chlorobenzyl)thio]phenyl}methanesulfonamide, commonly known as CBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBM is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
CBM exerts its therapeutic effects by inhibiting the activity of specific enzymes or proteins. For example, CBM inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. CBM also induces apoptosis in cancer cells by activating caspase enzymes, which cleave specific proteins and trigger a cascade of events that lead to cell death.
Biochemical and Physiological Effects
CBM has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and suppressing microbial growth. CBM has also been shown to modulate the expression of various genes and proteins involved in these processes. For example, CBM has been shown to downregulate the expression of COX-2 and upregulate the expression of pro-apoptotic proteins in cancer cells.
Advantages and Limitations for Lab Experiments
CBM has several advantages for lab experiments, including its high purity and stability. CBM can also be easily synthesized using various methods, allowing for the optimization of reaction conditions to improve yield and purity. However, CBM has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and efficacy. Additionally, CBM may have off-target effects on other enzymes or proteins, which may limit its specificity and selectivity.
Future Directions
CBM has shown promising therapeutic potential for various diseases, including cancer and inflammation. Future research could focus on optimizing the synthesis method of CBM to improve yield and purity, as well as investigating its pharmacokinetics and pharmacodynamics in vivo. Additionally, further studies could explore the potential of CBM as a combination therapy with other drugs, as well as its potential as a drug delivery system for targeted therapy.
Scientific Research Applications
CBM has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. CBM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CBM has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. Additionally, CBM has demonstrated antimicrobial activity against various bacteria and fungi.
properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c1-20(17,18)16-13-4-2-3-5-14(13)19-10-11-6-8-12(15)9-7-11/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLIXVKWNQTDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4726166.png)
![4-(3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxo-1-propen-1-yl)-2-methoxyphenyl 2-furoate](/img/structure/B4726172.png)

![4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4726186.png)

![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4726195.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4726197.png)
![N-(4-{[2-(4-fluorobenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4726199.png)


![2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4726235.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyethyl)benzamide](/img/structure/B4726242.png)
![4-butyl-7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4726253.png)
